molecular formula C13H14F3N B12615512 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- CAS No. 909397-17-7

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-

Cat. No.: B12615512
CAS No.: 909397-17-7
M. Wt: 241.25 g/mol
InChI Key: DFJIFTKRTMEQAV-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a trifluoromethyl group. The presence of the 4-methylphenyl group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The trifluoromethyl group or the phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its bicyclic structure and functional groups could make it a candidate for drug development or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Industry

In industrial applications, 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- can be used in the production of specialty chemicals, agrochemicals, or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, where it can exert its effects. The trifluoromethyl group may enhance its binding affinity and stability. Pathways involved in its mechanism of action could include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane: Lacks the 4-methylphenyl and trifluoromethyl groups, making it less complex.

    1-(4-Methylphenyl)-3-(trifluoromethyl)-cyclohexane: Similar in having the phenyl and trifluoromethyl groups but lacks the bicyclic structure.

    3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl): Similar but lacks the trifluoromethyl group.

Uniqueness

The uniqueness of 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- lies in its combination of a bicyclic structure with both a 4-methylphenyl group and a trifluoromethyl group. This combination imparts unique chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

909397-17-7

Molecular Formula

C13H14F3N

Molecular Weight

241.25 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C13H14F3N/c1-9-2-4-10(5-3-9)12-6-11(12)7-17(8-12)13(14,15)16/h2-5,11H,6-8H2,1H3

InChI Key

DFJIFTKRTMEQAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CN(C3)C(F)(F)F

Origin of Product

United States

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